molecular formula C15H17ClN2O2S B2981409 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea CAS No. 2034411-31-7

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea

Cat. No. B2981409
CAS RN: 2034411-31-7
M. Wt: 324.82
InChI Key: PPPAFYKDRCTSAD-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of urea derivatives.

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been explored for their potential in inhibiting enzymes and exhibiting anticancer activities. For instance, a study reported the synthesis of seventeen urea derivatives, which were then evaluated for their urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays. Additionally, their effects on a prostate cancer cell line were observed, with certain compounds showing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014). Similarly, symmetrical N,N'-diarylureas were identified as potent activators of the eIF2α kinase heme regulated inhibitor, with potential applications as anti-cancer agents (Denoyelle et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of urea derivatives are crucial for understanding their properties and potential applications. For example, a study on the substituent effect of N‐aryl‐N′‐pyridyl ureas as thermal latent initiators for the ring‐opening polymerization of epoxide highlighted the importance of these compounds in materials science (Makiuchi, Sudo, & Endo, 2015).

Corrosion Inhibition

Urea derivatives also show promise in corrosion inhibition, as illustrated by a study investigating the inhibition effect of certain compounds on mild steel corrosion in hydrochloric acid solutions. This research demonstrated the compounds' efficiency as corrosion inhibitors and their potential industrial applications (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Furthermore, urea derivatives have been studied for their nonlinear optical properties, contributing to the development of materials with potential applications in optical devices and photonics. A particular study on bis-chalcone derivatives doped polymer reported significant findings related to their SHG conversion efficiencies and optical limiting behavior, emphasizing their role in optical technologies (Shettigar et al., 2006).

properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-10-5-3-4-6-11(10)18-15(19)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPAFYKDRCTSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea

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